molecular formula C14H17NO4 B13208331 1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid

Cat. No.: B13208331
M. Wt: 263.29 g/mol
InChI Key: YLIBZKFUVPXQEV-UHFFFAOYSA-N
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Description

1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyloxycarbonyl-protected ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the cyclopropanation of an appropriate alkene followed by the introduction of the benzyloxycarbonyl-protected ethylamino group. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclopropanation and subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its target. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, used in studies of plant growth and development.

    Ethyl 1-[[(benzyloxy)carbonyl]amino]-3-cyclopentene-1-carboxylate: A related compound with a similar benzyloxycarbonyl-protected amino group but a different ring structure.

Uniqueness: 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

1-[ethyl(phenylmethoxycarbonyl)amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-2-15(14(8-9-14)12(16)17)13(18)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17)

InChI Key

YLIBZKFUVPXQEV-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O

Origin of Product

United States

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